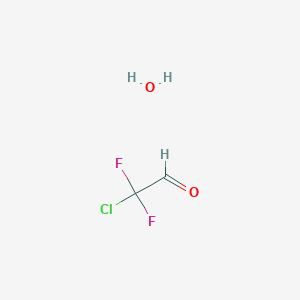![molecular formula C46H78N2O35 B12063211 beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)
beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC is a complex oligosaccharide. This structure is composed of multiple sugar units linked together through glycosidic bonds. The compound includes galactose (GAL), N-acetylglucosamine (GLCNAC), fucose (FUC), and glucose (GLC) residues. Such oligosaccharides are often found in glycoproteins and glycolipids, playing crucial roles in various biological processes, including cell-cell recognition, signaling, and immune responses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC involves multiple steps of glycosylation reactions. Each sugar unit is sequentially added using specific glycosyl donors and acceptors under controlled conditions. Protecting groups are often used to prevent unwanted reactions at other hydroxyl groups.
Glycosylation Reactions: The process typically starts with the activation of a glycosyl donor, such as a trichloroacetimidate or thioglycoside, in the presence of a promoter like a Lewis acid (e.g., BF3·OEt2) or a base (e.g., AgOTf).
Protecting Groups: Common protecting groups include acetyl, benzyl, and silyl groups, which are selectively removed after each glycosylation step to expose the hydroxyl group for the next reaction.
Coupling Reactions: The coupling of fucose to the galactose residue is achieved using fucosyltransferase enzymes or chemical methods involving fucosyl donors.
Industrial Production Methods
Industrial production of such complex oligosaccharides often employs enzymatic synthesis due to its specificity and efficiency. Enzymes like glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, reducing the need for protecting groups and harsh chemicals. This method is scalable and can produce high yields of the desired oligosaccharide.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl groups in the sugar units can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert aldehyde groups to alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halides or azides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Periodate (IO4-) and permanganate (MnO4-) are commonly used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halides (e.g., HCl, HBr) and azides (e.g., NaN3) are used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the terminal glucose unit can yield gluconic acid, while reduction can produce glucitol.
科学研究应用
Chemistry
In chemistry, beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology
In biological research, this oligosaccharide is studied for its role in cell-cell interactions, particularly in the immune system. It is involved in the recognition and binding of pathogens, as well as in the modulation of immune responses.
Medicine
In medicine, this compound is explored for its potential in developing vaccines and therapeutic agents. Its ability to mimic natural glycan structures makes it a candidate for designing glycomimetic drugs.
Industry
In the industrial sector, beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC is used in the production of glycoproteins and glycolipids for various applications, including cosmetics and food additives.
作用机制
The mechanism of action of beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC involves its interaction with specific receptors and enzymes in biological systems. The compound binds to lectins and glycosyltransferases, influencing cell signaling pathways and immune responses. Its structure allows it to mimic natural glycans, thereby modulating biological processes such as cell adhesion, migration, and immune recognition.
相似化合物的比较
Similar Compounds
Lacto-N-fucopentaose I: Similar structure but lacks some of the glycosidic linkages present in the target compound.
Lacto-N-difucohexaose I: Contains additional fucose residues compared to the target compound.
Lacto-N-tetraose: A simpler oligosaccharide with fewer sugar units.
Uniqueness
The uniqueness of beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC lies in its specific glycosidic linkages and the presence of multiple sugar units, which confer distinct biological properties. Its complex structure allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-[2-[2-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(60)29(66)31(68)43(72-11)81-38-22(48-13(3)57)42(83-39-27(64)18(8-53)75-45(33(39)70)78-35(15(59)5-50)24(61)14(58)4-49)77-20(10-55)36(38)79-46-34(71)40(28(65)19(9-54)76-46)82-41-21(47-12(2)56)37(26(63)17(7-52)73-41)80-44-32(69)30(67)25(62)16(6-51)74-44/h4,11,14-46,50-55,58-71H,5-10H2,1-3H3,(H,47,56)(H,48,57) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMANVATPOJSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)O)CO)OC6C(C(OC(C6O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H78N2O35 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1219.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



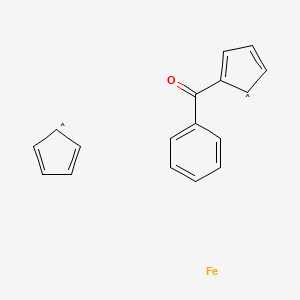

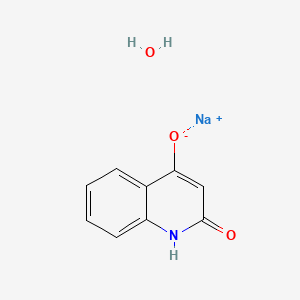
![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)
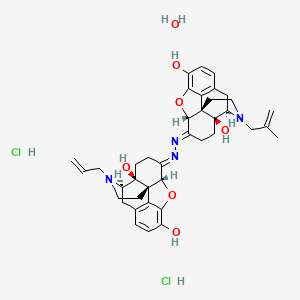
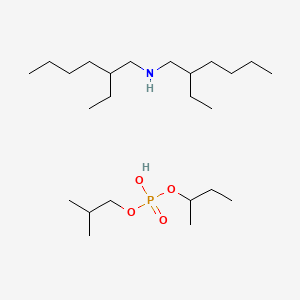



![[3-Hydroxy-3-[1-(2-hydroxy-1-phenylethyl)piperidin-2-yl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone](/img/structure/B12063209.png)
